Potassium trifluoro(1-methylindol-2-yl)borate
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Overview
Description
Potassium trifluoro(1-methylindol-2-yl)borate is an organoboron compound with the molecular formula C₉H₈BF₃KN and a molecular weight of 237.07 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1-methylindol-2-yl)borate can be synthesized through the reaction of 1-methylindole with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under inert atmosphere conditions to prevent moisture and air sensitivity issues .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-methylindol-2-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the borate compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl or vinyl halides, bases (e.g., K₂CO₃, NaOH)
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(1-methylindol-2-yl)borate has several applications in scientific research:
Mechanism of Action
The mechanism of action for potassium trifluoro(1-methylindol-2-yl)borate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The borate compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(2-thienyl)borate
- Potassium trifluoro(3-pyridyl)borate
Uniqueness
Potassium trifluoro(1-methylindol-2-yl)borate is unique due to its indole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
potassium;trifluoro-(1-methylindol-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRXFIFLSAZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2N1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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